Isothiocyanate de 2-méthoxyphényle

Vue d'ensemble

Description

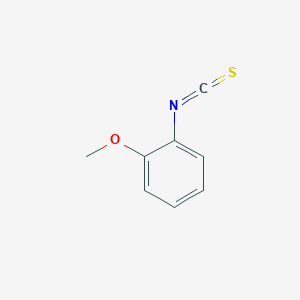

2-Methoxyphenyl isothiocyanate is a chemical compound utilized in the synthesis of a wide range of heterocyclic compounds. It serves as a precursor in various chemical reactions due to its active isothiocyanate group, which reacts with amines, alcohols, and other nucleophiles to form thioureas, thiocarbamates, and other sulfur-containing heterocycles.

Synthesis Analysis

The synthesis of 2-Methoxyphenyl isothiocyanate involves steps that may include the reaction of 2-methoxyaniline with thiophosgene or diphosgene to yield the desired isothiocyanate. The process requires careful handling of reagents and precise reaction conditions to achieve high purity and yield. One synthesis approach involves the use of Mn(III)-mediated cascade reactions to form polycondensed heterocycles, demonstrating the compound's versatility in synthesizing novel structures (Calestani et al., 2001).

Applications De Recherche Scientifique

Séquence de protection/déprotection des amines

L'isothiocyanate de 2-méthoxyphényle a été utilisé comme réactif multitâche chimiosélectif pour une séquence de protection/déprotection des amines . Les amines organiques sont généralement protégées par des coiffages par liaison carbamate. Cependant, ce composé a démontré la liaison urée chimiquement stable, convenablement utilisée pour la protection/déprotection des groupes amino . La stabilité de la liaison urée dans des conditions acides, alcalines et aqueuses est un avantage supplémentaire pour un tel groupe protecteur .

Synthèse de composés organiques complexes

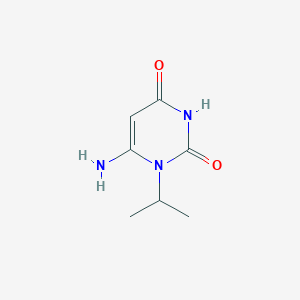

L'this compound peut être utilisé dans la synthèse de composés organiques complexes . Par exemple, il a été utilisé dans la synthèse de la 3-benzyl-2-(4-méthoxyphényl)-3H-[1,2,4]triazolo-[5,1-b]quinazolin-9-one et des 2-{[4-amino-3-(4-méthylphényl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acétyl}-N-arylhydrazinecarbothioamides .

Études spectroscopiques

L'this compound a été utilisé dans des études spectroscopiques . Par exemple, les mesures spectrales IR et Raman d'échantillons liquides d'this compound ont été étudiées .

Mécanisme D'action

Target of Action

2-Methoxyphenyl isothiocyanate primarily targets organic amines . It is used as a chemoselective reagent for an amine protection/deprotection sequence .

Mode of Action

The compound interacts with its targets through a chemically stable urea linkage . This linkage is employed for the protection and deprotection of amino groups . The chemoselective nature of 2-methoxyphenyl isothiocyanate enables its use as a new class of protecting groups, which can regenerate free amines after a convenient deprotection step .

Biochemical Pathways

These include inhibition of cytochrome P450 enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulation of cell cycle regulators, induction of apoptosis, and inhibition of nuclear factor kappa B (NF-ĸB) .

Pharmacokinetics

It is known that the compound has a molecular weight of 165212 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of 2-Methoxyphenyl isothiocyanate is the protection and deprotection of amino groups . This makes it a valuable tool in organic chemistry, particularly in the synthesis of complex molecules.

Action Environment

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for such a protecting group . This suggests that the action, efficacy, and stability of 2-Methoxyphenyl isothiocyanate are influenced by environmental factors such as pH.

Safety and Hazards

2-Methoxyphenyl isothiocyanate is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is toxic if swallowed, in contact with skin, or if inhaled . Safety measures include wearing personal protective equipment/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and not ingesting .

Orientations Futures

While the current methods of synthesizing isothiocyanates are efficient, there is a need to develop a synthetic method for isothiocyanates with low toxicity, safety, low cost, and high output rate . This method has the potential to realize the industrial production of some complicated isothiocyanates .

Analyse Biochimique

Biochemical Properties

The chemoselective nature of 2-Methoxyphenyl isothiocyanate enables its use as a new class of protecting groups which can regenerate free amines after a convenient deprotection step . This is achieved through the chemically stable urea linkage suitably employed for protection/deprotection of amino groups .

Molecular Mechanism

It is known that it can form a chemically stable urea linkage, which is used for the protection and deprotection of amino groups .

Temporal Effects in Laboratory Settings

The stability of the urea linkage under acidic, alkaline, and aqueous conditions is an additional advantage for 2-Methoxyphenyl isothiocyanate as a protecting group . More detailed studies are needed to understand the temporal effects of this compound in laboratory settings.

Propriétés

IUPAC Name |

1-isothiocyanato-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKAOOWJWWKWWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334404 | |

| Record name | 2-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3288-04-8 | |

| Record name | 2-Methoxyphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methoxyphenyl Isothiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of 2-Methoxyphenyl isothiocyanate revealed by the research?

A1: The research primarily focuses on the conformational behavior and vibrational characteristics of 2-Methoxyphenyl isothiocyanate. [] While the paper doesn't delve into its interactions with biological targets or its pharmacological properties, it utilizes computational methods to shed light on the molecule's structure. The study identifies different conformers of the molecule, indicating possible rotations around the single bond connecting the phenyl ring and the isothiocyanate group (-N=C=S). Further, it investigates the vibrational frequencies of these conformers, highlighting the presence of a phenomenon known as Fermi resonance, which affects specific vibrations within the molecule. [] This fundamental understanding of the molecule's structural dynamics is crucial for further investigations into its potential applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylacetamide](/img/structure/B48238.png)

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

![5,10-Dihydroxy-2,7-dimethylpyrimido[4,5-g]quinazoline-4,9(1H,6H)-dione](/img/structure/B48243.png)

![1-Azabicyclo[3.2.1]octane-5-carboxamide](/img/structure/B48244.png)